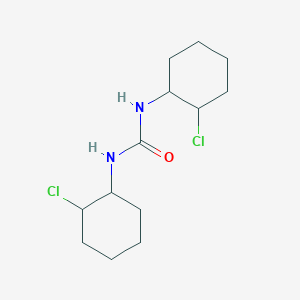
1,3-Bis(2-chlorocyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-chlorocyclohexyl)urea is a chemical compound with the molecular formula C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.233 g/mol It is characterized by the presence of two chlorocyclohexyl groups attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chlorocyclohexyl)urea typically involves the reaction of 2-chlorocyclohexylamine with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2-chlorocyclohexylamine to yield the desired urea derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,3-Bis(2-chlorocyclohexyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the chlorocyclohexyl groups can be substituted with other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different functional groups.
Hydrolysis: 2-chlorocyclohexylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
科学研究应用
1,3-Bis(2-chlorocyclohexyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(2-chlorocyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,3-Bis(2-chlorocyclohexyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1,3-Bis(2-bromocyclohexyl)urea: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(2-chlorocyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cyclohexyl.
Uniqueness
1,3-Bis(2-chlorocyclohexyl)urea is unique due to the presence of chlorocyclohexyl groups, which impart specific chemical and physical properties.
属性
CAS 编号 |
13908-82-2 |
|---|---|
分子式 |
C13H22Cl2N2O |
分子量 |
293.23 g/mol |
IUPAC 名称 |
1,3-bis(2-chlorocyclohexyl)urea |
InChI |
InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18) |
InChI 键 |
HEBOXYNUDXBKBC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















